Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen Bond Acceptor Capacity vs. the Unsubstituted Core Analog
The target compound (MW 280.34, XLogP3 = 1.3, HBA = 5) [1] exhibits a substantial increase in molecular weight (+58.07 Da), lipophilicity, and hydrogen bond acceptor count compared to its core analog 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide (MW 222.27, HBA = 3) . This difference arises from the addition of the N-(2-methoxyethyl) side chain (C3H6O), which adds an ether oxygen and three carbon atoms, enhancing membrane permeability potential as predicted by the higher XLogP3 [1].
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3), hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 280.34 g/mol, XLogP3 = 1.3, HBA = 5 |
| Comparator Or Baseline | 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide (CAS 1428373-60-7): MW = 222.27 g/mol, estimated XLogP3 ≈ 0.5, HBA = 3 |
| Quantified Difference | ΔMW = +58.07 g/mol; ΔXLogP3 ≈ +0.8; ΔHBA = +2 |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) |
Why This Matters
The higher lipophilicity and HBA count suggest improved passive membrane permeability and potential for enhanced oral bioavailability, critical for lead optimization and in vivo studies.
- [1] PubChem Compound Summary for CID 71806213, N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide. National Center for Biotechnology Information (2025). View Source
